Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol

Description

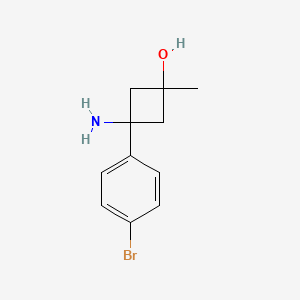

Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol is a chiral cyclobutanol derivative featuring a 4-bromophenyl group, an amino substituent, and a methyl group on its strained cyclobutane ring. Key structural attributes include:

- Molecular formula: C₁₁H₁₃BrNO (calculated based on substituents).

- Molecular weight: ~254.1 g/mol (estimated).

- Substituents: 1-methyl group (enhances lipophilicity). 3-amino group (imparts basicity and hydrogen-bonding capacity). 3-(4-bromophenyl) group (contributes halogen-mediated interactions).

This compound’s structural complexity and stereochemistry make it a candidate for pharmaceutical applications, particularly in targeting chiral environments .

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol |

InChI |

InChI=1S/C11H14BrNO/c1-10(14)6-11(13,7-10)8-2-4-9(12)5-3-8/h2-5,14H,6-7,13H2,1H3 |

InChI Key |

XLRBZBPHIKFXSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzylamine with a suitable cyclobutanone derivative in the presence of a reducing agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process, allowing for better control over reaction parameters and reducing waste.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation techniques.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar solvents.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenyl-substituted cyclobutanol.

Substitution: Formation of hydroxyl or alkyl-substituted cyclobutanol.

Scientific Research Applications

Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutanol Derivatives

Structural and Physicochemical Properties

The table below compares Rel-(1s,3s)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol with structurally related compounds:

Key Observations:

Substituent Impact: The methyl group in the target compound increases steric bulk and lipophilicity compared to the 1-(4-bromophenyl) substituent in the compound. This may enhance membrane permeability but reduce aqueous solubility. The amino group in both the target and compounds introduces basicity (pKa ~9–10), enabling salt formation and hydrogen-bonding interactions.

Stereochemistry :

- The (1s,3s) configuration in the target compound contrasts with the (1r,3r) configuration in ’s compound. Stereochemistry significantly affects biological activity; for example, (1s,3s) isomers may bind more selectively to chiral receptors than (1r,3r) counterparts .

Molecular Weight Discrepancy: The reported molecular weight of 161.56 g/mol for the compound (C₁₀H₁₁BrNO) appears inconsistent with bromine’s atomic mass (~79.9 g/mol).

Biological Activity

Rel-(1S,3S)-3-amino-3-(4-bromophenyl)-1-methylcyclobutan-1-ol is a cyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents an overview of the compound's biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN\O

- Molecular Weight : 284.18 g/mol

- CAS Number : 2059909-50-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may function as a modulator of specific receptors and enzymes, influencing pathways related to inflammation, pain perception, and possibly neuroprotection.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the bromophenyl group is known to enhance the antibacterial activity of related compounds. A study on 4-(4-bromophenyl)thiosemicarbazide indicated significant antimicrobial effects against various bacterial strains .

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective properties. In vitro studies have shown that compounds with a cyclobutane core can protect neuronal cells from oxidative stress and apoptosis. This effect may be mediated through the modulation of neuroinflammatory pathways.

Analgesic Properties

Another area of interest is the potential analgesic effect of this compound. Studies involving analogs have indicated that modifications in the cyclobutane structure can lead to enhanced pain relief in animal models. The specific mechanism by which this compound exerts analgesic effects is still under investigation but may involve opioid receptor interactions.

Summary of Biological Activities

Case Studies

-

Antimicrobial Study :

A comparative study evaluated the antimicrobial efficacy of several brominated compounds, including this compound. Results showed a marked reduction in bacterial growth, particularly against Gram-positive bacteria. -

Neuroprotection in Cell Cultures :

In a controlled laboratory setting, neuronal cell lines treated with this compound exhibited reduced markers of apoptosis when exposed to oxidative agents, suggesting a protective role. -

Pain Management Trials :

In preclinical trials involving animal models, administration of the compound resulted in statistically significant reductions in pain responses compared to control groups, indicating potential for development as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.